2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide
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Overview
Description
2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a diphenylacetamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzylamine.
Attachment of the Diphenylacetamide Moiety: The final step involves the coupling of the triazole intermediate with diphenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with potential changes in biological activity.
Reduction: Formation of reduced derivatives, which may exhibit different pharmacological properties.
Substitution: Formation of substituted derivatives with varied functional groups, potentially altering the compound’s activity and selectivity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-(((phenylamino)methyl)phenol
- 2-((5-(((4-Chlorophenyl)amino)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N,N-diphenylacetamide
Uniqueness
This compound stands out due to its unique combination of structural features, including the triazole ring, chlorophenyl group, and diphenylacetamide moiety. These features contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H22ClN5OS |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
2-[[5-[(4-chloroanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N,N-diphenylacetamide |
InChI |
InChI=1S/C24H22ClN5OS/c1-29-22(16-26-19-14-12-18(25)13-15-19)27-28-24(29)32-17-23(31)30(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,26H,16-17H2,1H3 |
InChI Key |
ZFKUQVMHPYKUKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)CNC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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